3-(4-methylphenyl)-3H-pyridazin-6-one
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Overview
Description
3-(4-methylphenyl)-3H-pyridazin-6-one is a heterocyclic compound that features a pyridazine ring fused with a phenyl group substituted with a methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-3H-pyridazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzoyl chloride with hydrazine hydrate to form 4-methylbenzohydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired pyridazinone compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-3H-pyridazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-methylphenyl)-3H-pyridazin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-3H-pyridazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-3H-pyridazin-6-one
- 3-(4-chlorophenyl)-3H-pyridazin-6-one
- 3-(4-bromophenyl)-3H-pyridazin-6-one
Uniqueness
3-(4-methylphenyl)-3H-pyridazin-6-one is unique due to the presence of the methyl group at the para position of the phenyl ring, which can influence its electronic properties and reactivity. This substitution can enhance its stability and modify its interaction with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-(4-methylphenyl)-3H-pyridazin-6-one |
InChI |
InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)10-6-7-11(14)13-12-10/h2-7,10H,1H3 |
InChI Key |
KQHCCUWFMPFMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C=CC(=O)N=N2 |
Origin of Product |
United States |
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